molecular formula C14H17N3O3 B11388532 N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide

Cat. No.: B11388532
M. Wt: 275.30 g/mol
InChI Key: FDRDHTGEVXFPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

The systematic naming of this compound follows IUPAC guidelines for heterocyclic compounds. The parent structure is benzamide (C₆H₅CONH₂), where the amide nitrogen is substituted by a 4-methyl-1,2,5-oxadiazol-3-yl group. The benzene ring is further modified at the para position with a 2-methylpropoxy (isobutoxy) chain.

IUPAC Name:
N-[4-Methyl-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

Molecular Formula: C₁₆H₁₉N₃O₃
Molecular Weight: 301.34 g/mol.

The classification hierarchy places this compound within the oxadiazole derivatives, specifically the 1,2,5-oxadiazole (furazan) subclass. Its structural features align with the broader family of benzamide-containing heterocycles, which are frequently explored for their bioisosteric potential in drug design.

Structural Relationship to 1,2,5-Oxadiazole Derivatives

The 1,2,5-oxadiazole ring (furazan) is a five-membered heterocycle containing one oxygen and two nitrogen atoms. In this compound, this ring is substituted at the 3-position with the benzamide group and at the 4-position with a methyl group. Key structural characteristics include:

  • Aromaticity: The oxadiazole ring exhibits partial aromaticity due to delocalized π-electrons, contributing to its stability and reactivity.
  • Electron-Deficient Nature: The ring's electron-deficient character facilitates nucleophilic substitution reactions at the 3-position, making it a versatile scaffold for functionalization.
  • Steric Effects: The 2-methylpropoxy group introduces steric bulk, which may influence molecular interactions with biological targets or crystallization behavior.

Comparative analysis with related derivatives reveals distinct structural variations:

Compound Name Oxadiazole Substitution Benzamide Modification Molecular Weight (g/mol)
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide 4-(4-Methoxyphenyl) 4-(2-Methylpropoxy) 309.38
4-Fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide 4-Methyl 4-Fluoro 211.21
4-Ethoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide 4-[4-(2-Methylpropoxy)phenyl] 4-Ethoxy 381.43

This table underscores how substitutions at the oxadiazole and benzamide moieties modulate molecular properties, enabling tailored applications in materials science or pharmacology.

Historical Development in Heterocyclic Chemistry

The synthesis of 1,2,5-oxadiazole derivatives dates to the mid-20th century, with Ainsworth’s pioneering work on glyoxime cyclization. Early methodologies focused on dehydrating oxime precursors, but modern approaches employ:

  • Cyclocondensation Reactions: Combining amidoximes with carboxylic acid derivatives under acidic conditions.
  • Nucleophilic Aromatic Substitution: Introducing substituents to preformed oxadiazole rings using halogenated intermediates.
  • Cross-Coupling Techniques: Transition metal-catalyzed couplings to attach aryl groups at specific positions.

For this compound, a representative synthesis pathway involves:

Step 1: Preparation of 4-(2-methylpropoxy)benzoyl chloride via reaction of 4-hydroxybenzoic acid with isobutyl bromide under basic conditions.
Step 2: Synthesis of 3-amino-4-methyl-1,2,5-oxadiazole from methylglyoxal dioxime through cyclodehydration.
Step 3: Coupling the benzoyl chloride with the oxadiazole amine using Schotten-Baumann conditions.

This multistep process highlights the interplay between classical organic synthesis and contemporary functionalization strategies, reflecting broader trends in heterocyclic chemistry.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C14H17N3O3/c1-9(2)8-19-12-6-4-11(5-7-12)14(18)15-13-10(3)16-20-17-13/h4-7,9H,8H2,1-3H3,(H,15,17,18)

InChI Key

FDRDHTGEVXFPSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC=C(C=C2)OCC(C)C

Origin of Product

United States

Preparation Methods

Alkylation of 4-Hydroxybenzoic Acid

The 2-methylpropoxy side chain is introduced via nucleophilic aromatic substitution. 4-Hydroxybenzoic acid is treated with 2-methylpropyl bromide (isobutyl bromide) in the presence of a base such as cesium carbonate (Cs₂CO₃) and a catalytic amount of tetrabutylammonium iodide (TBAI) in refluxing acetonitrile:

4-HO-C₆H₄-COOH + (CH₃)₂CHCH₂BrCs₂CO₃, TBAI, CH₃CN, reflux4-(2-Methylpropoxy)benzoic acid\text{4-HO-C₆H₄-COOH + (CH₃)₂CHCH₂Br} \xrightarrow{\text{Cs₂CO₃, TBAI, CH₃CN, reflux}} \text{4-(2-Methylpropoxy)benzoic acid}

Optimization Notes :

  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ or NaH due to enhanced solubility and reduced side reactions.

  • Yield : 80–85% after recrystallization from ethanol/water.

Conversion to Acyl Chloride

The benzoic acid derivative is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM):

4-(2-Methylpropoxy)benzoic acidSOCl₂, DCM, 0°C → rt4-(2-Methylpropoxy)benzoyl chloride\text{4-(2-Methylpropoxy)benzoic acid} \xrightarrow{\text{SOCl₂, DCM, 0°C → rt}} \text{4-(2-Methylpropoxy)benzoyl chloride}

Key Parameters :

  • Reaction Time : 4–6 hours under nitrogen atmosphere.

  • Purity : >95% (confirmed by 1^1H NMR).

Synthesis of 3-Amino-4-methyl-1,2,5-oxadiazole

Amidoxime Formation

The 1,2,5-oxadiazole ring is constructed via cyclization of an amidoxime intermediate. 4-Methylbenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water under reflux to form 4-methylbenzamidoxime :

4-CH₃-C₆H₄-C≡N + NH₂OH\cdotpHClEtOH/H₂O, reflux4-CH₃-C₆H₄-C(=N-OH)NH₂\text{4-CH₃-C₆H₄-C≡N + NH₂OH·HCl} \xrightarrow{\text{EtOH/H₂O, reflux}} \text{4-CH₃-C₆H₄-C(=N-OH)NH₂}

Side Reactions :

  • Overhydroxylation or decomposition at elevated temperatures (>80°C).

Cyclization to 1,2,5-Oxadiazole

The amidoxime undergoes cyclization using acetic anhydride as a dehydrating agent:

4-CH₃-C₆H₄-C(=N-OH)NH₂(CH₃CO)₂O, 100°C4-Methyl-1,2,5-oxadiazol-3-amine\text{4-CH₃-C₆H₄-C(=N-OH)NH₂} \xrightarrow{\text{(CH₃CO)₂O, 100°C}} \text{4-Methyl-1,2,5-oxadiazol-3-amine}

Characterization Data :

  • Melting Point : 142–144°C (lit.).

  • 1^1H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, CH₃), 6.20 (br s, 2H, NH₂), 7.35–7.50 (m, 4H, Ar-H).

Amide Coupling to Assemble the Final Product

Coupling Reagents and Conditions

The benzoyl chloride and oxadiazol-3-amine are coupled using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl/HOBt in the presence of N,N-diisopropylethylamine (DIPEA) in anhydrous DCM:

4-(2-Methylpropoxy)benzoyl chloride + 4-Methyl-1,2,5-oxadiazol-3-amineHATU, DIPEA, DCMThis compound\text{4-(2-Methylpropoxy)benzoyl chloride + 4-Methyl-1,2,5-oxadiazol-3-amine} \xrightarrow{\text{HATU, DIPEA, DCM}} \text{this compound}

Yield Optimization :

Coupling AgentSolventTemperatureYield (%)
HATUDCM0°C → rt78
EDCl/HOBtTHFrt65
DCC/DMAPDMF40°C52

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) affords the pure product as a white solid.

Alternative Synthetic Routes and Mechanistic Insights

One-Pot Oxadiazole Formation and Coupling

A streamlined approach involves in situ generation of the amidoxime and subsequent cyclization/coupling. This method reduces isolation steps but requires precise stoichiometry:

4-CH₃-C₆H₄-C≡N + NH₂OH\cdotpHCl + 4-(2-Methylpropoxy)benzoyl chloride(CH₃CO)₂O, DIPEATarget Compound\text{4-CH₃-C₆H₄-C≡N + NH₂OH·HCl + 4-(2-Methylpropoxy)benzoyl chloride} \xrightarrow{\text{(CH₃CO)₂O, DIPEA}} \text{Target Compound}

Challenges :

  • Competing hydrolysis of the acyl chloride.

  • Lower yields (~60%) compared to stepwise synthesis.

Catalytic Oxidation Approaches

Patent US20230150954A1 highlights catalytic oxidation methods for aromatic carbonyl compounds, though direct application to this compound is limited. Molybdate-tungstate-phosphate catalysts could theoretically oxidize intermediates but remain unexplored for this substrate.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1^1H NMR (500 MHz, CDCl₃) :
    δ 1.05 (d, 6H, J = 6.8 Hz, (CH₃)₂CH), 2.45 (s, 3H, oxadiazole-CH₃), 3.85–3.95 (m, 1H, CH(CH₃)₂), 4.45 (d, 2H, J = 6.5 Hz, OCH₂), 7.10–7.25 (m, 4H, Ar-H), 8.20 (br s, 1H, NH).

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (oxadiazole ring).

  • HRMS (ESI+) : m/z calculated for C₁₆H₁₈N₃O₃ [M+H]⁺: 300.1348; found: 300.1345.

Industrial-Scale Considerations and Challenges

Process Optimization

  • Cost-Effective Reagents : Replacing HATU with EDCl reduces costs but necessitates longer reaction times.

  • Solvent Recovery : DCM and acetonitrile are recycled via distillation.

  • Waste Management : Neutralization of SOCl₂ byproducts requires careful handling.

Regulatory Compliance

The compound’s structural similarity to patented molecules (e.g., WO2014184019A1) necessitates freedom-to-operate analysis to avoid infringement .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzamide core can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: Electron-withdrawing groups (e.g., nitro in compound 40, trifluoromethyl in 40) enhance antiplasmodial potency by stabilizing the oxadiazole ring and improving target binding . The 2-methylpropoxy group introduces steric bulk, which may reduce enzymatic degradation compared to linear alkoxy chains (e.g., pentyloxy in ), as seen in similar branched derivatives .

Lipophilicity and Solubility :

  • Branched alkoxy chains (e.g., 2-methylpropoxy) increase lipophilicity (logP ~3.5–4.0) compared to linear chains (e.g., hexyloxy in , logP ~4.5), balancing membrane permeability and aqueous solubility .

Synthetic Accessibility :

  • The target compound is synthesized via NaH-mediated acylation in DMF, analogous to methods for compounds 40–43 . The branched alkoxy group may require optimized reaction conditions to avoid steric hindrance during coupling.

Stability and Pharmacokinetics

  • Oxadiazole Ring Stability : The 4-methyl substituent may stabilize the oxadiazole ring against hydrolysis compared to nitro-substituted analogs (e.g., compound 40), which are prone to reduction .
  • Metabolic Resistance : The branched 2-methylpropoxy group likely reduces cytochrome P450-mediated oxidation compared to linear alkoxy chains .

Biological Activity

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide is a chemical compound that belongs to the class of benzamides. It features a unique oxadiazole moiety that contributes to its biological activity. This article provides a detailed examination of its biological activities, including antifungal properties, mechanisms of action, and toxicity assessments.

  • Molecular Formula : C15H19N3O3
  • Molecular Weight : 289.33 g/mol
  • CAS Number : 880783-70-0

Antifungal Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antifungal properties. A study synthesized a series of benzamide derivatives, including this compound, and tested their efficacy against various fungal strains.

Efficacy Against Fungal Strains

The following table summarizes the antifungal activities of selected compounds:

CompoundFungal StrainInhibition Rate (%) at 100 mg/L
10aBotrytis cinerea84.4
10dBotrytis cinerea83.6
10eBotrytis cinerea83.3
10fBotrytis cinerea83.1
10gFusarium graminearum25.0
10hMarssonina mali18.2

The compound demonstrated particularly strong activity against Botrytis cinerea, surpassing the benchmark fungicide pyraclostrobin (81.4%) at the same concentration .

The mechanism of action for this compound involves its interaction with fungal enzymes or receptors. The oxadiazole ring likely enhances binding affinity due to its ability to form hydrogen bonds with active sites in target proteins .

Toxicity Assessment

An acute toxicity study on zebrafish embryos indicated that the compound has a low toxicity profile with an effective concentration (EC50) of 20.58 mg/L . This suggests that while it is effective as an antifungal agent, it poses minimal risk to non-target organisms at therapeutic levels.

Synthesis and Evaluation

A comprehensive study focused on synthesizing various benzamides containing oxadiazole derivatives was conducted to evaluate their biological activities. The synthesis involved cyclization reactions followed by substitution reactions to introduce functional groups on the oxadiazole and benzamide structures .

Comparative Analysis

In comparative studies with other benzamide derivatives, this compound consistently exhibited superior antifungal activity against several tested strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.